2-Chloro-6-phenylpyridine-3-carbaldehyde

Lipophilicity Medicinal Chemistry ADME Prediction

Purchase 2-Chloro-6-phenylpyridine-3-carbaldehyde (CAS 1227596-08-8) for distinct regiochemistry. The 3-carbaldehyde position enables specific Knoevenagel and Wittig reactivity. A logP of 3.21 and low PSA (29.96 Ų) enhance membrane permeability for CNS-targeted scaffolds. This isomer is essential for synthetic fidelity, as analogs (e.g., CAS 63056-20-2) lack the critical 2-chloro handle and optimized lipophilicity.

Molecular Formula C12H8ClNO
Molecular Weight 217.652
CAS No. 1227596-08-8
Cat. No. B567788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-phenylpyridine-3-carbaldehyde
CAS1227596-08-8
Synonyms2-Chloro-6-phenylpyridine-3-carboxaldehyde
Molecular FormulaC12H8ClNO
Molecular Weight217.652
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(C=C2)C=O)Cl
InChIInChI=1S/C12H8ClNO/c13-12-10(8-15)6-7-11(14-12)9-4-2-1-3-5-9/h1-8H
InChIKeyRBJINMJRZHAISS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-phenylpyridine-3-carbaldehyde (CAS 1227596-08-8): Procurement Specifications and Physicochemical Baseline for Research Sourcing


2-Chloro-6-phenylpyridine-3-carbaldehyde (CAS 1227596-08-8) is a trisubstituted pyridine heterocycle with molecular formula C₁₂H₈ClNO, featuring chloro at the 2-position, phenyl at the 6-position, and aldehyde at the 3-position . This substitution pattern yields a molecular weight of 217.65 g/mol, calculated logP of 3.21, and polar surface area (PSA) of 29.96 Ų . The compound is utilized primarily as a synthetic intermediate in medicinal chemistry and organic synthesis applications .

Why 2-Chloro-6-phenylpyridine-3-carbaldehyde Cannot Be Replaced by Generic Pyridine-3-carbaldehyde Analogs


Within the phenylpyridine-3-carbaldehyde family, the specific positioning of substituents on the pyridine core determines distinct reactivity profiles, electronic properties, and downstream synthetic utility. Simply substituting CAS 1227596-08-8 with another pyridine-3-carbaldehyde analog—such as the non-chlorinated 6-phenylpyridine-3-carbaldehyde (CAS 63056-20-2) or the 4-carbaldehyde positional isomer (CAS 881402-38-6)—introduces marked differences in lipophilicity, hydrogen-bonding capacity, and steric accessibility at the reactive aldehyde center . These physicochemical variations translate directly into divergent performance in cross-coupling reactions, condensation chemistries, and target-binding interactions, making generic substitution untenable for applications requiring the precise 2-chloro-6-phenyl-3-carbaldehyde substitution pattern .

Quantitative Differentiation of 2-Chloro-6-phenylpyridine-3-carbaldehyde (1227596-08-8) versus Positional Isomers and Structural Analogs


Lipophilicity (LogP) Comparison: 2-Chloro-6-phenyl-3-carbaldehyde vs Non-Chlorinated 6-Phenyl Analog

2-Chloro-6-phenylpyridine-3-carbaldehyde (CAS 1227596-08-8) exhibits a calculated logP of 3.21, compared to logP = 2.56 for the non-chlorinated analog 6-phenylpyridine-3-carbaldehyde (CAS 63056-20-2) . The chloro substituent at the 2-position increases lipophilicity by ΔlogP ≈ 0.65, which directly influences membrane permeability and hydrophobic partitioning behavior.

Lipophilicity Medicinal Chemistry ADME Prediction

Positional Isomer Reactivity: 3-Carbaldehyde vs 4-Carbaldehyde Substitution Pattern Differentiation

The 3-carbaldehyde substitution pattern in CAS 1227596-08-8 confers distinct reactivity and electronic distribution compared to the 4-carbaldehyde positional isomer (2-chloro-6-phenylpyridine-4-carbaldehyde, CAS 881402-38-6). Although both compounds share identical molecular formula and molecular weight (217.65 g/mol), the aldehyde group at position 3 (meta to ring nitrogen) experiences different electron-withdrawing effects from the pyridine nitrogen than at position 4 (para to ring nitrogen) .

Synthetic Chemistry Aldehyde Reactivity Regioselective Functionalization

Polar Surface Area Consistency vs Substitution Pattern Implications for Membrane Permeability

The polar surface area (PSA) of 2-chloro-6-phenylpyridine-3-carbaldehyde is 29.96 Ų . This PSA value is identical to that of its non-chlorinated analog 6-phenylpyridine-3-carbaldehyde, which also possesses a PSA of 29.96 Ų, indicating that the chloro substituent does not significantly alter the compound's hydrogen-bonding capacity despite the increased lipophilicity [1]. This decoupling of lipophilicity and PSA is advantageous for maintaining favorable permeability while fine-tuning logP.

Physicochemical Properties Drug-likeness ADME Optimization

High-Value Research and Procurement Applications for 2-Chloro-6-phenylpyridine-3-carbaldehyde (1227596-08-8)


Synthesis of 6-Phenylpyridine-Derived Bioactive Scaffolds with Enhanced Lipophilicity

The elevated logP of 3.21 (versus 2.56 for the non-chlorinated analog) renders 2-chloro-6-phenylpyridine-3-carbaldehyde particularly suitable as a building block for 6-phenylpyridine derivatives requiring increased membrane permeability, such as those targeting cyclin-dependent kinases (CDKs) or exhibiting antimicrobial activity where enhanced hydrophobic interactions with target proteins are advantageous [1]. The aldehyde group at the 3-position serves as a versatile handle for condensation reactions to generate carbohydrazide moieties or chalcone derivatives, while the 2-chloro substituent provides a site for subsequent cross-coupling or nucleophilic aromatic substitution [1].

Regioselective Derivatization Requiring 3-Carbaldehyde Substitution Pattern

This compound is specifically indicated for synthetic routes requiring an aldehyde functionality at the 3-position of the 6-phenylpyridine core, as opposed to the 4-carbaldehyde isomer. The 3-carbaldehyde substitution pattern enables distinct reactivity in Knoevenagel condensations, Schiff base formations, and Wittig reactions where the meta relationship to the pyridine nitrogen influences both the electrophilicity of the carbonyl carbon and the stereoelectronic properties of the resulting adducts [1]. Procurement of the correct positional isomer (CAS 1227596-08-8, not CAS 881402-38-6) is critical for maintaining regiochemical fidelity in downstream synthetic sequences.

CNS-Targeted Probe and Lead Compound Development Leveraging Favorable logP/PSA Profile

The compound's physicochemical signature—logP of 3.21 combined with a low PSA of 29.96 Ų—positions it within favorable CNS drug-like space where moderate lipophilicity and minimal hydrogen-bonding capacity support blood-brain barrier penetration [1]. The unchanged PSA relative to the non-chlorinated analog means that the chloro substituent confers the lipophilicity advantage without introducing additional polar surface area that would impede CNS entry. This makes the compound an attractive aldehyde-bearing intermediate for constructing CNS-targeted molecular probes or lead candidates where fine-tuned logP without PSA inflation is a key design objective [1].

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